

Application Notes and Protocols for Reactions Involving 2-(Diisopropylamino)ethyl Chloride

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Compound of Interest

Compound Name: 2-(Diisopropylamino)ethyl chloride

Cat. No.: B027519

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental use of **2-(Diisopropylamino)ethyl chloride**, a versatile building block in organic synthesis. The information is intended to guide researchers in the safe and effective use of this reagent in various chemical transformations.

Overview and Safety Precautions

2-(Diisopropylamino)ethyl chloride, commonly available as its hydrochloride salt (CAS RN: 4261-68-1), is a key intermediate for introducing the diisopropylaminoethyl moiety into molecules.^[1] This functional group is present in a range of biologically active compounds. The compound is a white to off-white crystalline solid and is hygroscopic, meaning it readily absorbs moisture from the air.^{[1][2]}

Critical Safety Information: **2-(Diisopropylamino)ethyl chloride** hydrochloride is classified as highly toxic and corrosive. It is fatal if inhaled or in contact with skin, and toxic if swallowed.^[1]^[3] It causes severe skin burns and eye damage.^[1] All handling must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.^{[4][5][6]} In case of exposure, immediate medical attention is required.^{[3][4][5][6]}

General Properties and Storage

A summary of the key physical and chemical properties of **2-(Diisopropylamino)ethyl chloride** hydrochloride is provided in the table below.

Property	Value	Reference
CAS Number	4261-68-1	[1][5][7]
Molecular Formula	C ₈ H ₁₈ ClN·HCl	[1]
Molecular Weight	200.15 g/mol	[1][7]
Appearance	White to almost white powder or crystals	[1]
Melting Point	131-135 °C	[1][7]
pH	4.0-4.5 (10 g/L in H ₂ O at 20 °C)	[7][8]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed and protect from moisture.[5] [6] Recommended storage is in a cool, dark place (<15°C) under an inert atmosphere.[1] [6]	

Experimental Protocols

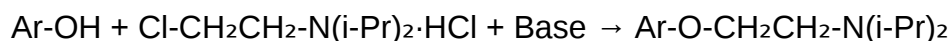
2-(Diisopropylamino)ethyl chloride is primarily used as an alkylating agent in nucleophilic substitution reactions to form more complex molecules.[1][9] Below are detailed protocols for common applications.

Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes the synthesis of an aryl ether by reacting a phenol with **2-(Diisopropylamino)ethyl chloride**. This is a common step in the preparation of various

pharmaceutical compounds.[\[10\]](#)[\[11\]](#)

Reaction Scheme:



Materials:

- Substituted Phenol
- **2-(Diisopropylamino)ethyl chloride** hydrochloride
- Anhydrous Potassium Carbonate (K_2CO_3) or Sodium Hydride (NaH)
- Anhydrous Dimethylformamide (DMF) or Acetonitrile
- Ethyl Acetate
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Experimental Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the substituted phenol (1.0 equivalent) and anhydrous DMF.
- **Deprotonation:** Add anhydrous potassium carbonate (2.5-3.0 equivalents) to the solution.
Note: An extra equivalent of base is needed to neutralize the HCl from the hydrochloride salt. If using sodium hydride (a stronger base), add it portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.[\[11\]](#)
- **Alkylation:** Add **2-(Diisopropylamino)ethyl chloride** hydrochloride (1.1-1.2 equivalents) to the reaction mixture.[\[11\]](#)

- Reaction: Heat the mixture to a temperature between 80 °C and 130 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 5 hours.[\[11\]](#)
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Quench the reaction by slowly adding deionized water.
 - Extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers and wash with water, followed by brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .[\[11\]](#)
- Purification:
 - Filter off the drying agent.
 - Concentrate the solvent under reduced pressure.
 - Purify the crude product using column chromatography on silica gel or by distillation under reduced pressure to obtain the desired O-alkylated product.[\[11\]](#)

Quantitative Data for O-Alkylation:

Parameter	Value/Condition
Phenol	1.0 eq
2-(Diisopropylamino)ethyl chloride hydrochloride	1.1 - 1.2 eq [11]
Base (K_2CO_3)	2.5 - 3.0 eq
Solvent	Anhydrous DMF or Acetonitrile
Reaction Temperature	80 - 130 °C [11]
Reaction Time	2 - 5 hours [11]

Protocol 2: Synthesis of a Nitrogen Mustard Analog

Nitrogen mustards are bifunctional alkylating agents used in chemotherapy.^[12] **2-(Diisopropylamino)ethyl chloride** can be used to synthesize analogs of these compounds. This protocol is a general representation of the synthesis of a nitrogen mustard precursor from diethanolamine, which is then chlorinated.

Reaction Scheme:

- $R-X + HN(CH_2CH_2OH)_2 \rightarrow R-N(CH_2CH_2OH)_2$
- $R-N(CH_2CH_2OH)_2 + SOCl_2 \rightarrow R-N(CH_2CH_2Cl)_2$

This generalized scheme can be adapted where the diethanolamine moiety is reacted with a substrate, and then chlorinated. A similar chlorination step is used in the synthesis of flavonoid nitrogen mustard derivatives.^[13]

Materials:

- Diethanolamine derivative ($R-N(CH_2CH_2OH)_2$)
- Thionyl chloride ($SOCl_2$)
- Dichloromethane (CH_2Cl_2)
- Methanol ($MeOH$)

Experimental Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the diethanolamine derivative (1.0 equivalent) in dichloromethane.
- Chlorination: Add thionyl chloride (8.0 equivalents) to the solution.^[13]
- Reaction: Heat the reaction mixture to reflux for 48 hours.^[13]
- Work-up:
 - Remove the solvent by rotary evaporation.

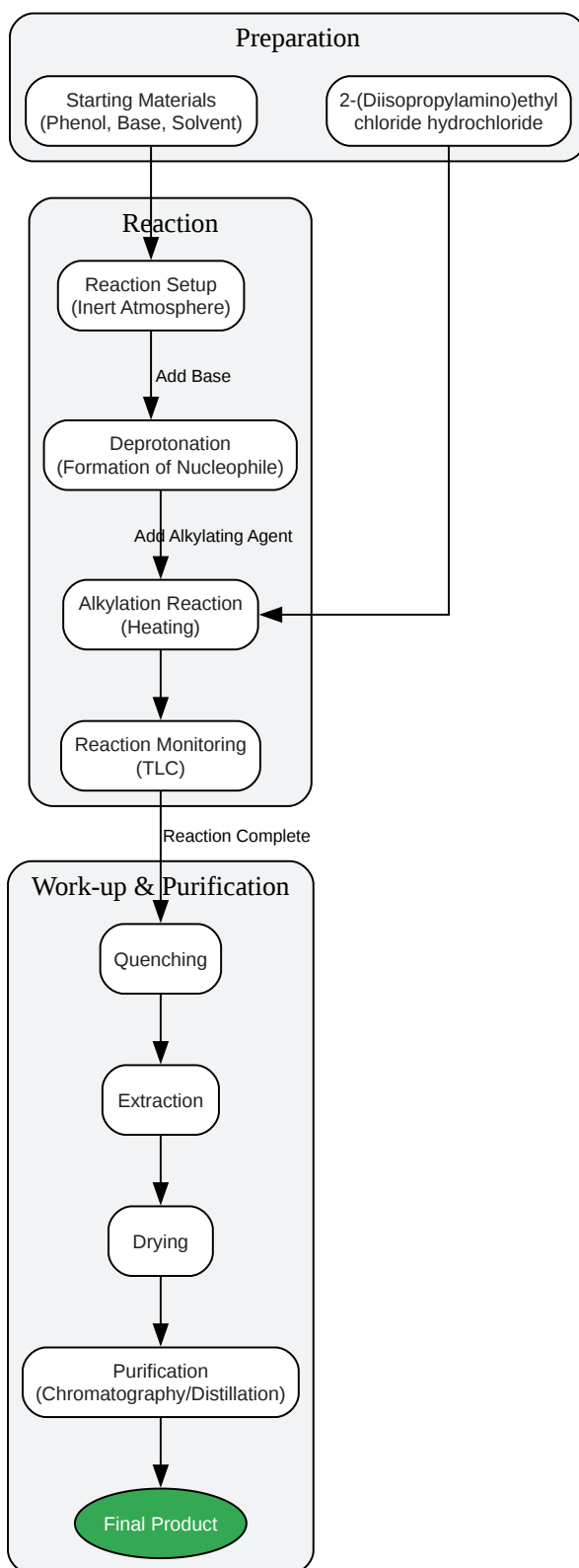
- Dry the residue.[\[13\]](#)
- Purification: Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane (e.g., 1:100 v/v) as the eluent to yield the final nitrogen mustard derivative.[\[13\]](#)

Quantitative Data for Nitrogen Mustard Synthesis (Chlorination Step):

Parameter	Value/Condition	Reference
Diethanolamine Derivative	1.0 eq	
**Thionyl Chloride (SOCl ₂) **	8.0 eq	[13]
Solvent	Dichloromethane (CH ₂ Cl ₂)	[13]
Reaction Condition	Reflux	[13]
Reaction Time	48 hours	[13]

Visualized Workflows and Pathways

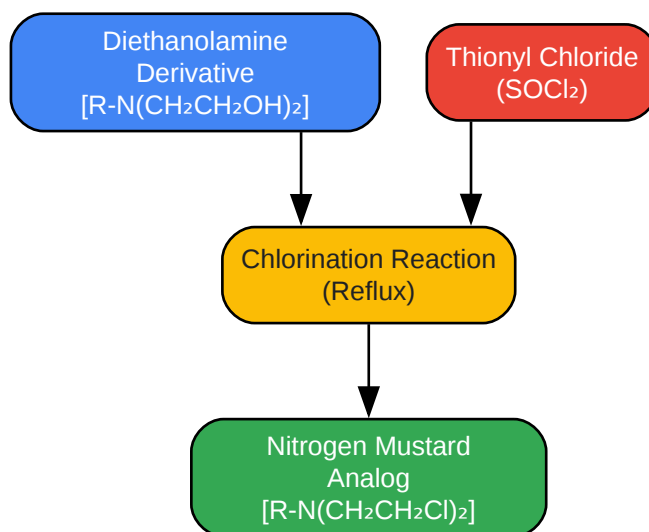
To better illustrate the experimental process, the following diagrams outline the logical flow of a typical synthesis using **2-(Diisopropylamino)ethyl chloride**.



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Caption: General workflow for an O-alkylation reaction.

The following diagram illustrates the key chemical transformation in the synthesis of a nitrogen mustard, focusing on the chlorination step.



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Caption: Key transformation in nitrogen mustard synthesis.

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